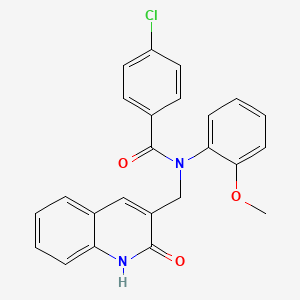
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a member of the benzamide family and has been shown to exhibit promising biological activities.
Mécanisme D'action
The mechanism of action of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is not fully understood. However, studies have suggested that this compound may act through the inhibition of various cellular pathways, including the NF-κB pathway and the PI3K/Akt/mTOR pathway.
Biochemical and Physiological Effects:
Studies have shown that 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide exhibits various biochemical and physiological effects. This compound has been shown to reduce inflammation, scavenge free radicals, and induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide in lab experiments is its potential therapeutic applications. However, the limitations of this compound include its limited solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide. These include:
1. Further investigation of the mechanism of action of this compound.
2. Development of more efficient synthesis methods for this compound.
3. Exploration of the potential therapeutic applications of this compound in various diseases.
4. Investigation of the toxicity and safety profile of this compound.
5. Development of novel derivatives of this compound with improved pharmacological properties.
Conclusion:
In conclusion, 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide is a promising compound with potential therapeutic applications. Its anti-inflammatory, antioxidant, and anticancer activities make it a valuable target for further research. However, more studies are needed to fully understand the mechanism of action and toxicity profile of this compound.
Méthodes De Synthèse
The synthesis of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide involves the condensation of 2-hydroxy-3-aminomethylquinoline with 2-methoxybenzoyl chloride followed by the addition of 4-chlorobenzoyl chloride. The resulting product is then purified through recrystallization to obtain the final compound.
Applications De Recherche Scientifique
The potential therapeutic applications of 4-chloro-N-((2-hydroxyquinolin-3-yl)methyl)-N-(2-methoxyphenyl)benzamide have been extensively studied in the field of scientific research. This compound has been shown to exhibit anti-inflammatory, antioxidant, and anticancer activities.
Propriétés
IUPAC Name |
4-chloro-N-(2-methoxyphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19ClN2O3/c1-30-22-9-5-4-8-21(22)27(24(29)16-10-12-19(25)13-11-16)15-18-14-17-6-2-3-7-20(17)26-23(18)28/h2-14H,15H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXCVAQDCAVFJCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-dimethoxy-N-(8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709293.png)
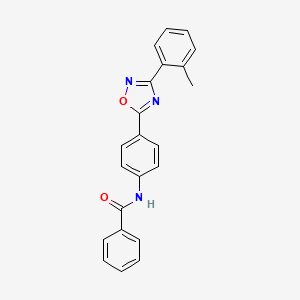
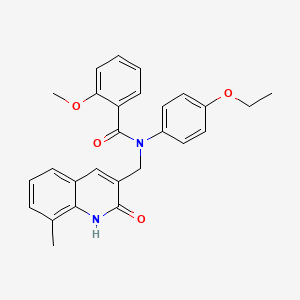

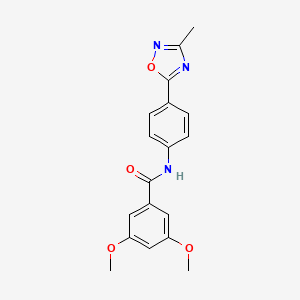
![N-(3-chloro-4-methoxyphenyl)-N'-[(4-chlorophenyl)methyl]ethanediamide](/img/structure/B7709329.png)


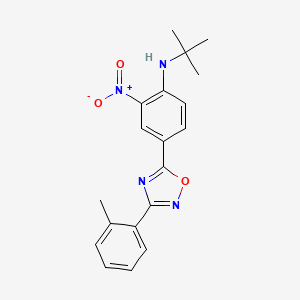
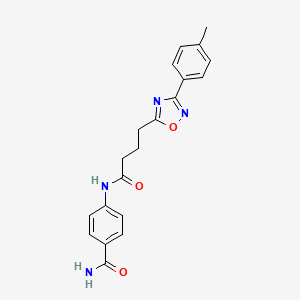
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methoxybenzamide](/img/structure/B7709374.png)

